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Compound of Interest

Compound Name: Risdiplam-hydroxylate-d6

cat. No.: B12376520

An in-depth technical guide on the metabolism of risdiplam and its major metabolites for
researchers, scientists, and drug development professionals.

Executive Summary

Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier,
undergoes metabolism primarily mediated by flavin-containing monooxygenase 1 and 3 (FMO1
and FMO3). While cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a minor role,
the metabolic profile is dominated by the FMO pathway. The major circulating metabolite is M1,
an N-oxide, with M3 and M4 being other significant metabolites. This guide provides a
comprehensive overview of the metabolic pathways, quantitative data on metabolites, and
detailed experimental protocols used in the characterization of risdiplam's metabolism.

Metabolic Pathways of Risdiplam

The biotransformation of risdiplam is primarily an oxidative process. In vivo and in vitro studies
have demonstrated that FMO1 and FMO3 are the main enzymes responsible for the
metabolism of risdiplam. The contribution of CYP enzymes, mainly CYP3A4, is considered
minor.

The primary metabolic pathway involves the N-oxidation of the pyrazole ring of risdiplam,
leading to the formation of the major metabolite, M1. Other identified metabolites include M3
and M4. The metabolic fate of risdiplam is illustrated in the diagram below.
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Caption: Metabolic pathway of risdiplam.

Quantitative Analysis of Risdiplam Metabolism

Quantitative analysis from human absorption, metabolism, and excretion (AME) studies, as well

as in vitro experiments, provides a clear picture of the metabolic profile of risdiplam.

In Vitro Enzyme Kinetics

In vitro studies using human liver microsomes and recombinant enzymes
relative contributions of FMO and CYP enzymes to risdiplam metabolism.

have elucidated the

Contribution to
Enzyme System Reference

Metabolism

FMO1 and FMO3 Approximately 80-90%

CYP3A4 Approximately 10-20%

Metabolite Distribution in Humans
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Following a single oral dose of [14C]-risdiplam in healthy male subjects, the distribution of

risdiplam and its metabolites was determined in plasma, urine, and feces.

% of Total

Radioactivity % of Dose in % of Dose in
Analyte . . Reference

in Plasma Urine Feces

(AUC)
Risdiplam

83% 14% 53%
(unchanged)
M1 11% Not reported Not reported
M3 1.5% Not reported Not reported
M4 1.2% Not reported Not reported

Experimental Protocols

The characterization of risdiplam's metabolism involved a series of in vitro and in vivo studies.

Below are the methodologies for the key experiments.

In Vitro Metabolism

o Objective: To identify the enzymes responsible for risdiplam metabolism.

o Methodology:

o Incubation: Risdiplam was incubated with human liver microsomes, human hepatocytes,

and recombinant human FMO and CYP enzymes.

o Enzyme Phenotyping: Specific chemical inhibitors for various CYP enzymes and heat

inactivation for FMO enzymes were used to determine the contribution of each enzyme

family.

o Sample Analysis: The formation of metabolites was monitored over time using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

o Key Parameters:
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o Substrate Concentration: Typically 1-10 pM risdiplam.

o Enzyme Concentration: Varies depending on the system (e.g., 0.5 mg/mL for
microsomes).

o Incubation Time: Ranging from 0 to 60 minutes.

Human AME Study

e Objective: To determine the absorption, metabolism, and excretion of risdiplam in humans.
o Methodology:

o Study Design: An open-label, single-dose study in healthy male volunteers.

o Dosing: A single oral dose of [14C]-labeled risdiplam was administered.

o Sample Collection: Blood, urine, and feces were collected at regular intervals.

o Sample Analysis: Total radioactivity was measured by scintillation counting. The profiles of
risdiplam and its metabolites were determined using LC-MS/MS and radio-high-
performance liquid chromatography (radio-HPLC).

o Key Parameters:

o Dose: A single oral dose, typically containing a specific amount of radioactivity (e.g., 100
pCi).

o Population: Healthy male subjects.

The general workflow for metabolite identification is depicted in the following diagram.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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